Sandramycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

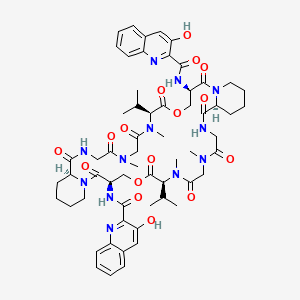

Sandramycin is a natural product isolated from the bacterium Nocardioides species. It is a cyclic decadepsipeptide known for its potent antitumor properties. This compound belongs to the family of bisintercalator natural products, which are characterized by their ability to bind to DNA and interfere with its function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of sandramycin involves a multicomponent reaction sequence. One of the key steps is the Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction, which is used to obtain a linear pentadepsipeptide. Another method involves solid-phase synthesis, where on-resin ester formation and [5 + 5] peptide coupling are used to prepare a range of desymmetrized analogues .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Nocardioides species. The fermentation broth is extracted with solvents like ethyl acetate, and the compound is purified through various chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Sandramycin undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Ethyl acetate: Used for extraction.

Methanol: Used for partitioning and purification.

Carbon tetrachloride and chloroform: Used for partitioning during purification.

Major Products Formed

The major products formed from these reactions include various analogues of this compound, which are evaluated for their biological activity .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity:

Sandramycin exhibits significant cytotoxicity against a variety of cancer cell lines, including leukemia, melanoma, and adenocarcinoma. Studies have shown that it has an IC50 value in the low nanomolar range against certain tumor types, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties:

The compound has demonstrated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Recent studies also report its antifungal efficacy against pathogens like Candida albicans and Aspergillus fumigatus, expanding its potential therapeutic applications beyond oncology .

Case Studies and Research Findings

Several studies highlight the diverse applications and effects of this compound:

Wirkmechanismus

Sandramycin exerts its effects by binding to the minor groove of double-stranded DNA through bisintercalation of its chromophores. This binding interferes with DNA replication and transcription, leading to cytotoxic effects on cancer cells. The molecular targets include DNA itself, and the pathways involved are those related to DNA damage and repair .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Luzopeptins A, B, C, and D: These are cyclic depsipeptides related to sandramycin and share similar DNA-binding properties.

Echinomycin: Another bisintercalator natural product with similar DNA-binding and antitumor properties.

Uniqueness of this compound

This compound is unique due to its specific cyclic decadepsipeptide structure and the presence of two 3-hydroxyquinoline-2-carboxylic acids as chromophores. These structural features contribute to its potent cytotoxicity and make it a valuable compound for scientific research and drug development .

Biologische Aktivität

Sandramycin is a novel antitumor antibiotic isolated from the actinobacterium Nocardioides sp. (ATCC 39419). This compound belongs to a class of cyclic decadepsipeptides and has garnered attention due to its diverse biological activities, particularly its antimicrobial and antitumor properties. This article synthesizes the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Isolation and Characterization

This compound was first isolated through fermentation processes, followed by purification using solvent partitioning and chromatography techniques. The compound was characterized using various spectroscopic methods, confirming its structure as a cyclic decadepsipeptide with a molecular formula of C60H76N12O16 .

Efficacy Against Bacterial Strains

This compound exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other strains such as Bacillus subtilis and Streptococcus faecalis. The minimum inhibitory concentration (MIC) against MRSA MB-5393 was reported at 0.31 µg/mL (0.25 µM), demonstrating its potent antibacterial properties .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA MB-5393 | 0.31 |

| Bacillus subtilis | Not specified |

| Streptococcus faecalis | Not specified |

Antifungal Activity

In addition to its antibacterial properties, this compound has been shown to possess antifungal activity against various fungal pathogens. It demonstrated notable inhibition against Candida albicans and Aspergillus fumigatus, with IC50 values of 7.55 µg/mL (6.19 µM) and 5.72 µg/mL (4.69 µM), respectively . This marks the first report detailing its antifungal effects.

| Fungal Strain | IC50 (µg/mL) |

|---|---|

| Candida albicans | 7.55 |

| Aspergillus fumigatus | 5.72 |

| Acinetobacter baumannii | No significant activity |

| Pseudomonas aeruginosa | No significant activity |

The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS), which play a critical role in its antimicrobial effects. The compound's structure allows it to intercalate with DNA, disrupting cellular processes in both bacterial and fungal cells . This mechanism is characteristic of cyclic peptides, which often exhibit dual modes of action—antimicrobial and cytotoxic.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against human liver cancer cells (HepG2). The effective dose (ED50) was found to be 1.578 × 10−3 µg/mL (1.29 nM), indicating that it may have potential as an anticancer agent . The cytotoxicity is likely linked to its DNA-binding capabilities, which are enhanced by the compound's symmetrical structure.

Eigenschaften

Molekularformel |

C60H76N12O16 |

|---|---|

Molekulargewicht |

1221.3 g/mol |

IUPAC-Name |

3-hydroxy-N-[(3R,7S,16S,23R,27S,36S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide |

InChI |

InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82)/t39-,40-,41+,42+,51+,52+/m1/s1 |

InChI-Schlüssel |

WXIVYIYCEBUEHL-RTQGILJWSA-N |

SMILES |

CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |

Isomerische SMILES |

CC(C)[C@H]1C(=O)OC[C@H](C(=O)N2CCCC[C@H]2C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3CCCC[C@H]3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |

Kanonische SMILES |

CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |

Synonyme |

sandramycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.